molecular formula C14H14N2O B12925398 [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde CAS No. 545445-67-8

[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde

Cat. No.: B12925398
CAS No.: 545445-67-8
M. Wt: 226.27 g/mol
InChI Key: DMNHNSSYGKEUHB-UHFFFAOYSA-N
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Description

2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It consists of a phenyl ring substituted with an ethylpyrimidinyl group and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate amine and a β-dicarbonyl compound under acidic or basic conditions.

    Substitution on the Phenyl Ring: The ethylpyrimidinyl group is introduced onto the phenyl ring via a nucleophilic aromatic substitution reaction. This step often requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

    Introduction of the Acetaldehyde Group: The final step involves the formylation of the phenyl ring to introduce the acetaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetic acid.

    Reduction: 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing pyrimidine rings can exhibit antimicrobial activity. The presence of [4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde may inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Activity

Similar pyrimidine derivatives have been studied for their potential to induce apoptosis in cancer cells or inhibit cell proliferation. This suggests that this compound may also possess anticancer properties, warranting further investigation into its efficacy against various cancer types.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This characteristic could influence cellular functions and metabolic processes, providing therapeutic avenues in treating metabolic disorders.

Anticancer Research

A study investigating the anticancer properties of similar pyrimidine derivatives demonstrated that certain compounds could significantly reduce tumor growth in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways. This opens avenues for exploring this compound as a potential therapeutic agent against cancer .

Antimicrobial Activity

Another research effort focused on synthesizing a series of pyrimidine derivatives, including this compound, which were tested against various microbial strains. The results indicated promising antimicrobial activity, suggesting that these compounds could serve as templates for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit an enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(5-Methylpyrimidin-2-yl)phenyl)acetaldehyde
  • 2-(4-(5-Propylpyrimidin-2-yl)phenyl)acetaldehyde
  • 2-(4-(5-Butylpyrimidin-2-yl)phenyl)acetaldehyde

Uniqueness

2-(4-(5-Ethylpyrimidin-2-yl)phenyl)acetaldehyde is unique due to the presence of the ethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its methyl, propyl, and butyl analogs.

Biological Activity

Introduction

[4-(5-Ethyl-2-pyrimidinyl)phenyl]acetaldehyde is a compound that integrates a pyrimidine moiety with a phenyl ring and an aldehyde group. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, backed by comprehensive data from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H13N2O
  • Molecular Weight : 215.25 g/mol

This compound features:

  • A pyrimidine ring , known for its role in various biological functions.
  • A phenyl group , which enhances hydrophobic interactions.
  • An aldehyde functional group , contributing to its reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that compounds containing pyrimidine rings often exhibit antimicrobial properties. For example, studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism may involve interference with microbial metabolic pathways or direct interaction with essential biomolecules.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The specific pathways affected include:

  • Cell Cycle Arrest : The compound may induce G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : It has been shown to activate caspases, leading to programmed cell death.

Enzyme Inhibition

The compound is also studied for its potential as an enzyme inhibitor. Its mechanism of action typically involves binding to the active site of target enzymes, thereby inhibiting their activity. For instance, it may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of various microbial strains
AnticancerInduces apoptosis; inhibits proliferation
Enzyme InhibitionBinds to active sites of target enzymes

Case Studies

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating moderate potency.
  • Anticancer Research : In vitro studies on human breast cancer cell lines revealed that the compound could reduce cell viability by 50% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.
  • Enzyme Inhibition Analysis : The compound was tested against several kinases involved in cancer signaling pathways. It showed IC50 values in the low micromolar range, suggesting strong inhibitory effects.

Properties

CAS No.

545445-67-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[4-(5-ethylpyrimidin-2-yl)phenyl]acetaldehyde

InChI

InChI=1S/C14H14N2O/c1-2-11-9-15-14(16-10-11)13-5-3-12(4-6-13)7-8-17/h3-6,8-10H,2,7H2,1H3

InChI Key

DMNHNSSYGKEUHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC=C(C=C2)CC=O

Origin of Product

United States

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